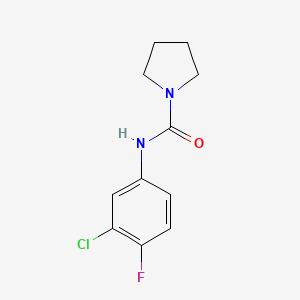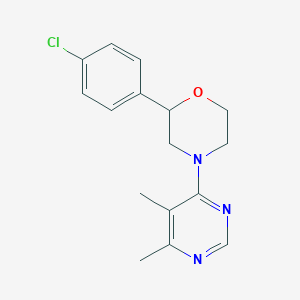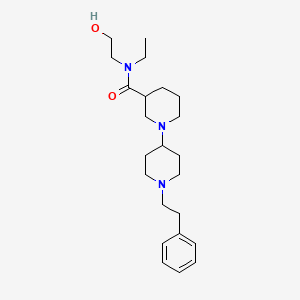
N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Mecanismo De Acción
CPP-115 inhibits N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, an enzyme that is responsible for the breakdown of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain. By inhibiting N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, CPP-115 increases the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This mechanism of action is similar to that of other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This effect has been demonstrated in both animal models and human studies. Additionally, CPP-115 has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, which suggests that it may have a favorable side effect profile compared to other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-115 for lab experiments is its high potency and specificity for N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibition. This allows for precise modulation of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission without affecting other neurotransmitter systems. Additionally, CPP-115 has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
One limitation of CPP-115 for lab experiments is its relatively short half-life, which may require frequent dosing in some experimental paradigms. Additionally, CPP-115 has not been extensively studied in humans, which limits its translational potential.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibitors for therapeutic use. Additionally, further studies are needed to determine the efficacy and safety of CPP-115 in humans, particularly in the treatment of neurological disorders such as epilepsy and addiction. Finally, there is a need for more research on the long-term effects of CPP-115 on N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and neuronal excitability.
Métodos De Síntesis
CPP-115 can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizure activity and anxiety-like behaviors in animal models. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in rodents addicted to cocaine and opioids.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-7-8(3-4-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZSETNAKWXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)

![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)
![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)
